molecular formula C15H18N2S B2710285 2-(4-Methylpiperidin-1-yl)-4-phenylthiazole CAS No. 345990-52-5

2-(4-Methylpiperidin-1-yl)-4-phenylthiazole

Cat. No. B2710285
CAS RN: 345990-52-5
M. Wt: 258.38
InChI Key: GANYZYCCNODOBX-UHFFFAOYSA-N
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Description

The compound “2-(4-Methylpiperidin-1-yl)-4-phenylthiazole” is a complex organic molecule that contains a thiazole ring, a phenyl ring, and a 4-methylpiperidine group . Thiazoles are aromatic heterocycles that contain both sulfur and nitrogen in the ring. Piperidines are six-membered rings containing one nitrogen atom, and the term “methylpiperidin” refers to a piperidine ring with a methyl group attached. The phenyl group is a common aromatic ring found in many organic compounds.


Molecular Structure Analysis

The molecular structure of “2-(4-Methylpiperidin-1-yl)-4-phenylthiazole” would be expected to contain a thiazole ring attached to a phenyl ring at the 4-position, and a 4-methylpiperidine group attached at the 2-position of the thiazole .


Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . Thiazoles can also participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methylpiperidin-1-yl)-4-phenylthiazole” would be expected to be influenced by its aromatic rings and the presence of the nitrogen and sulfur atoms in the thiazole ring .

Safety and Hazards

While specific safety and hazard information for “2-(4-Methylpiperidin-1-yl)-4-phenylthiazole” is not available, compounds containing piperidine can be hazardous. For example, piperidine is classified as a flammable liquid and can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research on “2-(4-Methylpiperidin-1-yl)-4-phenylthiazole” could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities .

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-12-7-9-17(10-8-12)15-16-14(11-18-15)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANYZYCCNODOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperidin-1-yl)-4-phenylthiazole

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